Cas no 57651-04-4 (naphthalen-2-yl sulfamate)

naphthalen-2-yl sulfamate 化学的及び物理的性質
名前と識別子
-
- Sulfamic acid, 2-naphthalenyl ester
- naphthalen-2-yl sulfamate
- Sulfamic acid (2-naphthalenyl) ester
- DTXSID80611077
- EN300-1991146
- SCHEMBL9750123
- GQQGUUOAPRUTQW-UHFFFAOYSA-N
- 2-naphthyl sulphamate
- 57651-04-4
- Sulfamic acid naphthalen-2-yl ester
- BDBM50128220
- CHEMBL67749
-
- MDL: MFCD27925762
- インチ: InChI=1S/C10H9NO3S/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13)
- InChIKey: GQQGUUOAPRUTQW-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(OC1C=CC2C(=CC=CC=2)C=1)N
計算された属性
- せいみつぶんしりょう: 223.03037
- どういたいしつりょう: 223.03031432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 77.8Ų
じっけんとくせい
- PSA: 69.39
naphthalen-2-yl sulfamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991146-0.25g |
naphthalen-2-yl sulfamate |
57651-04-4 | 0.25g |
$513.0 | 2023-09-16 | ||
Enamine | EN300-1991146-0.1g |
naphthalen-2-yl sulfamate |
57651-04-4 | 0.1g |
$490.0 | 2023-09-16 | ||
Enamine | EN300-1991146-1.0g |
naphthalen-2-yl sulfamate |
57651-04-4 | 1g |
$1029.0 | 2023-05-31 | ||
Enamine | EN300-1991146-0.05g |
naphthalen-2-yl sulfamate |
57651-04-4 | 0.05g |
$468.0 | 2023-09-16 | ||
Enamine | EN300-1991146-10.0g |
naphthalen-2-yl sulfamate |
57651-04-4 | 10g |
$4421.0 | 2023-05-31 | ||
Enamine | EN300-1991146-1g |
naphthalen-2-yl sulfamate |
57651-04-4 | 1g |
$557.0 | 2023-09-16 | ||
Enamine | EN300-1991146-0.5g |
naphthalen-2-yl sulfamate |
57651-04-4 | 0.5g |
$535.0 | 2023-09-16 | ||
Enamine | EN300-1991146-5.0g |
naphthalen-2-yl sulfamate |
57651-04-4 | 5g |
$2981.0 | 2023-05-31 | ||
Enamine | EN300-1991146-2.5g |
naphthalen-2-yl sulfamate |
57651-04-4 | 2.5g |
$1089.0 | 2023-09-16 | ||
Enamine | EN300-1991146-10g |
naphthalen-2-yl sulfamate |
57651-04-4 | 10g |
$2393.0 | 2023-09-16 |
naphthalen-2-yl sulfamate 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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naphthalen-2-yl sulfamateに関する追加情報
Introduction to Naphthalen-2-yl sulfamate (CAS No. 57651-04-4)
Naphthalen-2-yl sulfamate, identified by the Chemical Abstracts Service Number (CAS No.) 57651-04-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the sulfamate class, characterized by the presence of a sulfonamide functional group attached to a naphthalene ring. The unique structural and electronic properties of this molecule make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.
The naphthalen-2-yl sulfamate structure consists of a naphthalene core substituted at the 2-position with a sulfamate group (-SO₂NH₂). This substitution imparts distinct chemical reactivity and binding capabilities, making it an attractive scaffold for medicinal chemistry. The naphthalene moiety, known for its aromatic stability and hydrophobicity, provides a favorable environment for interactions with biological targets, while the sulfamate group enhances solubility and bioavailability in aqueous environments.
In recent years, there has been growing interest in Naphthalen-2-yl sulfamate due to its potential applications in drug discovery. The sulfamate functional group is particularly noteworthy, as it has been extensively studied for its role in modulating enzyme activity and receptor binding. For instance, sulfamates are known to exhibit inhibitory effects on various metabolic pathways, making them promising candidates for treating inflammatory diseases, metabolic disorders, and infectious diseases.
One of the most compelling aspects of Naphthalen-2-yl sulfamate is its versatility in chemical modification. The presence of both the aromatic naphthalene ring and the polar sulfamate group allows for diverse functionalization strategies, enabling researchers to tailor the compound's properties for specific applications. This flexibility has led to its incorporation into numerous research programs aimed at identifying novel bioactive molecules.
Recent studies have highlighted the potential of Naphthalen-2-yl sulfamate as a tool in biochemical research. Its ability to interact with biological targets has been exploited in the development of probes for enzyme inhibition studies. For example, derivatives of this compound have been shown to selectively inhibit certain enzymes involved in cancer pathways, demonstrating their therapeutic potential. Additionally, its structural features have made it useful in designing molecules that can modulate protein-protein interactions, which is crucial for understanding complex biological processes.
The synthesis of Naphthalen-2-yl sulfamate presents an interesting challenge due to the need to introduce both the naphthalene ring and the sulfamate group with high precision. Advanced synthetic methodologies have been employed to achieve this goal, including multi-step organic transformations and catalytic processes. These synthetic approaches not only ensure high yields but also allow for the introduction of various substituents at different positions on the naphthalene ring, further expanding the compound's utility.
In conclusion, Naphthalen-2-yl sulfamate (CAS No. 57651-04-4) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for drug discovery and biochemical studies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing innovative therapeutic strategies.
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